

Spectroscopic Profile of Methyl 2-heptenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-heptenoate**, an unsaturated fatty acid methyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl (E)-hept-2-enoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.9	dt	1H	H-3
~5.8	d	1H	H-2
3.71	S	3H	O-CH₃
~2.2	q	2H	H-4
~1.4	sextet	2H	H-5
~1.3	sextet	2H	H-6
0.9	t	ЗН	H-7

Disclaimer: The ¹H NMR data presented is based on predictive models and typical values for similar structures, as detailed experimental data was not publicly available.

Table 2: 13 C NMR Spectroscopic Data (Predicted)

Assignment
C=O
C-3
C-2
O-CH₃
C-4
C-5
C-6
C-7

Disclaimer: The ¹³C NMR data presented is based on predictive models, as detailed experimental data was not publicly available.



Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955	Strong	C-H stretch (alkane)
~2870	Medium	C-H stretch (alkane)
~1725	Strong	C=O stretch (ester)
~1655	Medium	C=C stretch (alkene)
~1435	Medium	C-H bend (methyl)
~1270	Strong	C-O stretch (ester)
~1170	Strong	C-O stretch (ester)
~980	Medium	=C-H bend (trans alkene)

Table 4: Mass Spectrometry (GC-MS) Data[1]

m/z	Relative Intensity (%)	Putative Fragment
55.0	99.99	[C ₄ H ₇] ⁺
87.0	95.59	[C4H7O2] ⁺
41.0	84.58	[C₃H₅] ⁺
113.0	59.14	[M-C ₂ H ₅] ⁺
27.0	50.20	[C ₂ H ₃]+
142.0	(not specified)	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **Methyl 2-heptenoate** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a standard 5 mm NMR tube. The



solution is filtered to remove any particulate matter.

- Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]
- 1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-dimensional proton spectrum is acquired at room temperature.
 - Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence.
 - A sufficient number of scans and a suitable relaxation delay are used to obtain a highquality spectrum.
 - o Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As **Methyl 2-heptenoate** is a liquid at room temperature, the spectrum is recorded on a neat sample. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, is used.[1]
- Data Acquisition:
 - A background spectrum of the clean KBr/NaCl plates is recorded.



- The sample is placed in the instrument's sample holder.
- The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Multiple scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

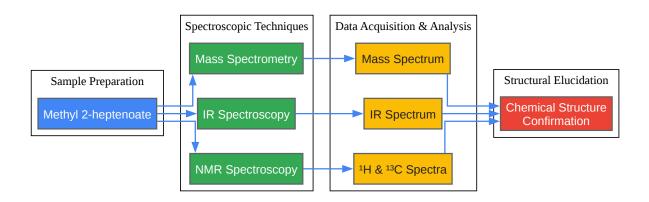
Mass Spectrometry (MS)

- Sample Introduction and Separation: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as a HITACHI M-80B.[1] A dilute solution of **Methyl 2-heptenoate** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column) to separate it from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) ionization is typically used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-heptenoate**.





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Caption: General workflow for spectroscopic analysis.

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References

- 1. Methyl 2-heptenoate | C8H14O2 | CID 5368087 PubChem [pubchem.ncbi.nlm.nih.gov]
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